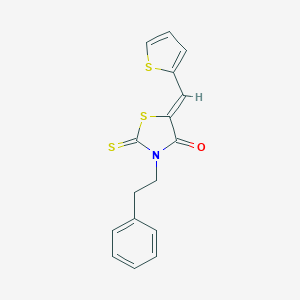
(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based compounds have been the subject of extensive research due to their wide range of applications in various fields . They are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is often analyzed using techniques such as X-ray diffraction, UV-visible spectroscopy, and DFT calculations . These techniques can provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the electrochemical energy gap .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions, including polymerization . The novel monomer, (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one was polymerized with two different donors bis(trimethylstannyl) functionalized thienothiophene and bis(alkoxy)-benzodithiophene to form polymers P1 and P2 respectively .Physical And Chemical Properties Analysis
Thiophene-based compounds exhibit a variety of physical and chemical properties. For example, they can show respective absorption peaks at specific wavelengths when measured through UV–visible Spectroscopy . They also have greater thermal stability, which is a main criterion for optoelectronic or photovoltaic applications .Wissenschaftliche Forschungsanwendungen
Antimicrobial, Anticancer, and Antidiabetic Agents
Thiazolidinediones, including derivatives similar to "(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one," have been extensively studied for their antimicrobial, anticancer, and antidiabetic properties. These compounds' ability to be structurally modified makes them valuable in developing novel therapeutic agents. Research highlights the significance of substitutions at specific positions of the thiazolidinedione nucleus to enhance biological activity, demonstrating their potential in treating various clinical disorders (Singh et al., 2022).
Biological Activities of Thiazolidin-4-Ones
Thiazolidin-4-ones are recognized for their broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly affects their biological activity, offering insights into optimizing thiazolidin-4-one derivatives as efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
Synthetic Methodologies and Biological Potential
The synthesis and biological potential of 1,3-thiazolidin-4-ones and their analogs, such as glitazones and rhodanines, have been a subject of interest due to their pharmacological importance. These compounds show promise against various diseases, with research indicating their potential in medicinal chemistry. Synthetic methodologies, including green chemistry approaches, have been developed to improve the structural and biological properties of these compounds (Santos, Jones Junior, & Silva, 2018).
Thiophene Derivatives and Their Applications
Thiophene derivatives, including those related to "this compound," have found applications in medicinal chemistry due to their antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. The versatility of thiophene derivatives in organic synthesis and their potential as intermediates in agrochemicals, flavors, and dyes underline the importance of developing novel synthetic approaches for these compounds (Xuan, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(5Z)-3-(2-phenylethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c18-15-14(11-13-7-4-10-20-13)21-16(19)17(15)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEQRWPPVPGVRK-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



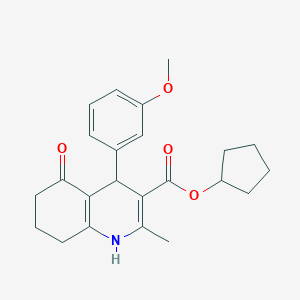

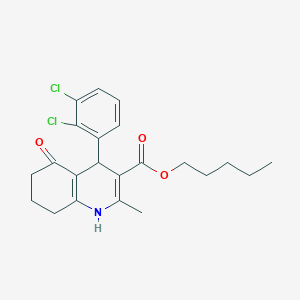
![Propyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402088.png)
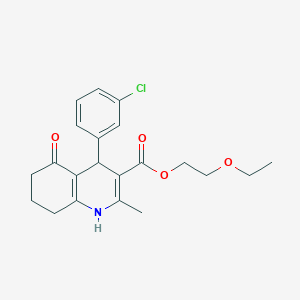
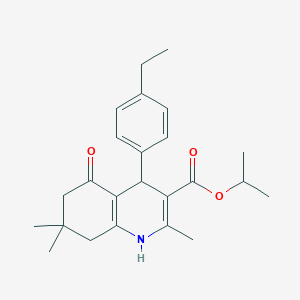
![Butyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B402093.png)
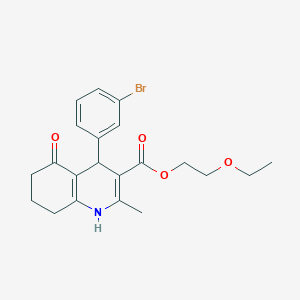
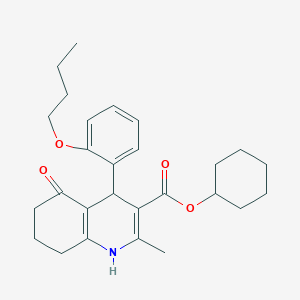
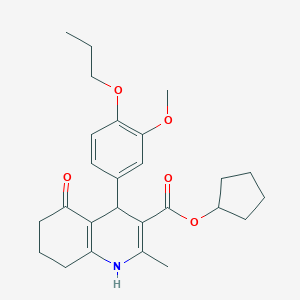
![2-Ethoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402098.png)
